molecular formula C25H26ClN5O2 B2813551 9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-88-1

9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2813551
CAS RN: 877616-88-1
M. Wt: 463.97
InChI Key: BZQAAHUPPOLSAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H26ClN5O2 and its molecular weight is 463.97. The purity is usually 95%.
BenchChem offers high-quality 9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of purine derivatives have been extensively studied. For example, the synthesis of new [c,d]-fused purinediones through a multi-step process demonstrates the chemical versatility and potential for modification of purine compounds (Šimo et al., 1995). Such synthetic pathways allow for the creation of various derivatives with different substituents, showcasing the adaptability of purine scaffolds for different scientific applications.

Potential Applications in Biological Research

Purine derivatives exhibit a range of biological activities, which makes them subjects of interest for drug discovery and biological research. For instance, some purine derivatives have been shown to exhibit anti-inflammatory activity, highlighting their potential therapeutic applications (Kaminski et al., 1989). The study of their mechanisms of action, such as cyclooxygenase inhibitory activity, further underscores the relevance of these compounds in understanding and potentially treating inflammatory conditions.

Research on Binding Affinities and Molecular Interactions

The affinity of purine derivatives for adenosine receptors has been evaluated, revealing insights into their potential as pharmacological tools or therapeutic agents (Szymańska et al., 2016). Such studies are crucial for the design of compounds with specific target receptor profiles, contributing to the development of more selective and effective drugs.

Antimycobacterial Activity

Research into the antimicrobial properties of purine derivatives, such as their activity against Mycobacterium tuberculosis, illustrates their potential in addressing global health challenges like tuberculosis (Bakkestuen et al., 2005). The identification of compounds with significant antimycobacterial activity is a critical step towards developing new treatments for infectious diseases.

properties

IUPAC Name

9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O2/c1-17-19(26)12-6-13-20(17)29-15-8-16-30-21-22(27-24(29)30)28(2)25(33)31(23(21)32)14-7-11-18-9-4-3-5-10-18/h3-6,9-10,12-13H,7-8,11,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQAAHUPPOLSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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